molecular formula C22H26O3 B1626675 4-tert-Butylbenzoic anhydride CAS No. 22201-45-2

4-tert-Butylbenzoic anhydride

Cat. No. B1626675
CAS RN: 22201-45-2
M. Wt: 338.4 g/mol
InChI Key: KKDPRVYYZZUPLR-UHFFFAOYSA-N
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Description

4-tert-Butylbenzoic anhydride, also known as TBBA, is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 161-164°C. TBBA is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

Self-Assembly and Hydrogen Bonding

4-tert-Butylbenzoic anhydride plays a critical role in self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. It interacts with diamines to form host–guest complexes, which are key in the formation of three-dimensional molecular arrays. These arrays incorporate hydrogen-bonded motifs and display an unusual layered structure, maximizing hydrogen bond interactions (Armstrong et al., 2002).

Physicochemical Properties

The physicochemical properties of 4-tert-butylbenzoic acid derivatives, essential for applications in extraction technology, have been extensively studied. This includes solubility, acid-base properties, distribution between liquids, and hydrolytic stability, which are significant for their practical applications (Pashkina et al., 2014).

Steric Effects and Ionization

The structure and ionization of 4-tert-butylbenzoic acid are influenced by steric effects. Studies have been conducted on how these effects impact the acid's ionization, providing insights into its chemical behavior (Böhm & Exner, 2001).

Solubility in Organic Solvents

Understanding the solubility of para-tert-butylbenzoic acid in various organic solvents is crucial for its application in chemical processes. The solubility in different solvents and temperatures has been experimentally determined and modeled, highlighting the nature of solute-solvent interactions (Aniya et al., 2017).

Polymerization and Material Synthesis

4-tert-Butylbenzoic anhydride is used in the synthesis of novel monomers for radical polymerization, contributing to the development of materials like positive-tone photoresists. Its role in polymerization demonstrates its potential in advanced material science (Vansteenkiste et al., 2000).

Host–Guest Interaction

Investigations into the host–guest interactions between compounds like cyclam and 4-tert-butylbenzoic acid are vital for understanding metal-ion complexation. Such studies contribute to the broader field of supramolecular chemistry (Adam et al., 1994).

Electrochemical Applications

4-tert-Butylbenzoic anhydride is also relevant in electrochemical studies, for instance, in the synthesis of coumestan derivatives. Understanding its behavior in electrochemical reactions can lead to new applications in organic synthesis and material science (Golabi & Nematollahi, 1997).

properties

IUPAC Name

(4-tert-butylbenzoyl) 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPRVYYZZUPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566143
Record name 4-tert-Butylbenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzoic anhydride

CAS RN

22201-45-2
Record name 4-tert-Butylbenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJW Mercer - 2011 - search.proquest.com
The focus of this thesis is the incorporation of the 1, 2-bis (pyridinium) ethane motif into new [2] rotaxane ligands for the purpose of developing new metal organic rotaxane frameworks (…
Number of citations: 6 search.proquest.com

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